N-(3,4,5-trimethoxyphenyl)benzenesulfonamide
Overview
Description
N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C15H17NO5S. It features a benzenesulfonamide group attached to a 3,4,5-trimethoxyphenyl ring.
Mechanism of Action
Target of Action
The primary targets of N-(3,4,5-trimethoxyphenyl)benzenesulfonamide are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation .
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it can inhibit tubulin polymerization, which is essential for cell division . It can also inhibit the function of Hsp90, a protein that assists in the proper folding of other proteins .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the mitotic spindle formation, leading to cell cycle arrest . By inhibiting Hsp90, it can induce proteasomal degradation of Hsp90 client proteins, leading to cell death .
Pharmacokinetics
Compounds containing the trimethoxyphenyl (tmp) group, such as this one, are known to exhibit diverse bioactivity effects . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the compound’s action at the molecular and cellular level is the inhibition of cell division and induction of cell death . This is primarily due to the disruption of the mitotic spindle and the degradation of proteins essential for cell survival .
Biochemical Analysis
Biochemical Properties
N-(3,4,5-trimethoxyphenyl)benzenesulfonamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with tubulin, where the compound acts as a tubulin polymerization inhibitor. This interaction disrupts microtubule dynamics, which is essential for cell division and intracellular transport. Additionally, this compound has been shown to inhibit heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), among others . These interactions highlight the compound’s potential in modulating various biochemical pathways and its therapeutic relevance in diseases such as cancer.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis. This effect is primarily due to its ability to inhibit tubulin polymerization, which is critical for mitotic spindle formation . Furthermore, this compound influences cell signaling pathways by inhibiting Hsp90, which is involved in the stabilization and activation of numerous client proteins, including kinases and transcription factors. This inhibition results in the downregulation of oncogenic signaling pathways and reduced cell proliferation. Additionally, the compound affects gene expression by inhibiting histone demethylases, thereby altering chromatin structure and gene transcription.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the colchicine binding site on tubulin, preventing tubulin polymerization and disrupting microtubule dynamics . This binding inhibits mitotic spindle formation, leading to cell cycle arrest and apoptosis in rapidly dividing cells. Additionally, this compound inhibits Hsp90 by binding to its ATP-binding domain, thereby preventing the chaperone function of Hsp90 and leading to the degradation of its client proteins . The compound also inhibits thioredoxin reductase, an enzyme involved in maintaining cellular redox balance, which contributes to its cytotoxic effects. Furthermore, by inhibiting histone lysine-specific demethylase 1, this compound alters chromatin structure and gene expression, further impacting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light and air. In in vitro studies, the cytotoxic effects of this compound on cancer cells are typically observed within 24 to 48 hours of treatment . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. In in vivo studies, the compound’s effects on tumor growth have been observed over several weeks, with significant tumor regression reported in animal models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits moderate antiproliferative activity, while higher doses result in significant cytotoxicity and tumor regression . At very high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve significant antitumor activity. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further conjugated and excreted. The compound’s effects on metabolic flux and metabolite levels have been studied, with findings indicating alterations in cellular metabolism, including changes in glycolysis and oxidative phosphorylation pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is known to interact with P-glycoprotein (P-gp), a transporter involved in drug efflux, which can affect its intracellular accumulation and distribution . Additionally, binding to serum proteins such as albumin can influence the compound’s bioavailability and tissue distribution. Studies have shown that this compound accumulates in tumor tissues, contributing to its antitumor efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other target proteins . Additionally, this compound can be found in the nucleus, where it affects chromatin structure and gene expression by inhibiting histone demethylases. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments and organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-trimethoxyphenyl)benzenesulfonamide typically involves the reaction of 3,4,5-trimethoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-trimethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific functional properties.
Comparison with Similar Compounds
N-(3,4,5-trimethoxyphenyl)benzenesulfonamide can be compared with other similar compounds:
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl ring but differ in their functional groups, leading to variations in their biological activities.
Benzenesulfonamide derivatives: Compounds with different substituents on the benzenesulfonamide group exhibit diverse chemical and biological properties.
Similar Compounds
- 3,4,5-trimethoxyphenylacetic acid
- 3,4,5-trimethoxyphenyl isothiocyanate
- 3,4,5-trimethoxyphenylboronic acid
This compound stands out due to its unique combination of the trimethoxyphenyl ring and benzenesulfonamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-19-13-9-11(10-14(20-2)15(13)21-3)16-22(17,18)12-7-5-4-6-8-12/h4-10,16H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCFAFLWJQAEEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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